molecular formula C15H13N3O2 B13256375 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B13256375
M. Wt: 267.28 g/mol
InChI Key: ZITFRPGAHDIHCS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of both nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine derivative . The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions.

    Catalyst: Trifluoracetic acid.

    Solvent: Commonly used solvents include acetic acid and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 1-Phenyl-3-methyl-5-amino-pyrazole
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness

3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups at specific positions enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3,5-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C15H13N3O2/c1-9-8-12-10(2)17-18(11-6-4-3-5-7-11)14(12)16-13(9)15(19)20/h3-8H,1-2H3,(H,19,20)

InChI Key

ZITFRPGAHDIHCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C(=O)O)N(N=C2C)C3=CC=CC=C3

Origin of Product

United States

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